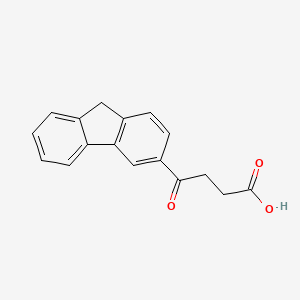

4-(9H-Fluoren-3-YL)-4-oxobutanoic acid

説明

“4-(9H-Fluoren-3-YL)-4-oxobutanoic acid” is a chemical compound with the molecular formula C17H16O2 and a molecular weight of 252.31 . It is also known by its CAS number 1036466-51-9 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various procedures . For instance, fluorene derivatives have been built using a Suzuki reaction under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluorene core with a butanoic acid group attached . The fluorene core is a polycyclic aromatic hydrocarbon, which contributes to the compound’s properties .科学的研究の応用

Crystal Structure and Molecular Configuration

The study of the crystal structure and molecular configuration of fluorenyl derivatives provides foundational knowledge for understanding their chemical behavior and potential applications. For example, the analysis of 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid revealed a planar configuration of the tricyclic 9-fluorenyl system, facilitating the formation of a three-dimensional network through hydrogen bonds. This structural information is crucial for designing compounds with desired physical and chemical properties (Matviiuk et al., 2013).

Photophysical Properties and Fluorescent Probes

Fluorenyl derivatives have been explored for their photophysical properties, notably in the development of fluorescent probes. The synthesis and structural confirmation of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, alongside its FT-IR, molecular structure, and hyperpolarizability analysis, exemplify the potential of fluorenyl derivatives in creating sensitive probes for molecular diagnostics (Rahul Raju et al., 2015).

Multicomponent Domino Reaction Strategy

The versatility of fluorenyl derivatives in synthesizing poly-functionalized nicotinonitriles through a multicomponent domino reaction strategy demonstrates their utility in material science. This approach allows for the synthesis of compounds with strong blue-green fluorescence emission, which can be applied in various fields including materials science (E. Hussein et al., 2019).

Synthesis and Applications in Sensing

The synthesis of fluorenyl compounds for selective sensing of analytes such as picric acid and Fe3+ highlights their role in creating sensitive and selective sensors. These compounds have shown promise in detecting nitro compounds and metal cations, illustrating their potential applications in environmental monitoring and safety (Yingying Han et al., 2020).

Antimicrobial and Antioxidant Activities

The exploration of 9H-fluorene-2-yl keto-oxiranes for antimicrobial, antioxidant, and insect antifeedant activities opens avenues for their use in pharmaceuticals and pest management. This research underscores the potential health and agricultural applications of fluorenyl derivatives (G. Thirunarayanan & G. Vanangamudi, 2011).

将来の方向性

The future directions for “4-(9H-Fluoren-3-YL)-4-oxobutanoic acid” and similar compounds could involve further exploration of their properties and potential applications. For instance, their nonlinear optical (NLO) properties could be harnessed for use in optical fibers, optical communications, and optical modulation .

特性

IUPAC Name |

4-(9H-fluoren-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-16(7-8-17(19)20)13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-6,10H,7-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYVIOZQAFDSKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Trifluoromethyl)phenyl]carbamoyl}benzoic acid](/img/structure/B3370136.png)